molecular formula C20H14ClNO2S B2545301 3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide CAS No. 330202-06-7

3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B2545301
CAS No.: 330202-06-7
M. Wt: 367.85
InChI Key: IJPSXJWADXSONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide is a synthetic small molecule characterized by a benzothiophene core linked to a methoxynaphthalene group via a carboxamide bridge. This structure is related to a class of compounds investigated for their potential in chemical biology and drug discovery research. While specific data on this exact molecule is limited, compounds featuring the benzothiophene-carboxamide scaffold are of significant scientific interest. For instance, closely related molecules have been explored as potent and selective inhibitors of protein-protein interactions, such as those involving the anti-apoptotic protein Mcl-1, a validated target in oncology research . The structural components of this compound—including the benzothiophene, the chloro-substituent, and the naphthalene ring—are common pharmacophores designed to engage with hydrophobic pockets on target proteins . This product is intended for research purposes such as screening assays, mechanism-of-action studies, and as a building block in medicinal chemistry programs. It is supplied as a high-purity compound for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO2S/c1-24-16-11-10-15(12-6-2-3-7-13(12)16)22-20(23)19-18(21)14-8-4-5-9-17(14)25-19/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPSXJWADXSONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiophene Core Construction

The 1-benzothiophene scaffold is typically synthesized via cyclization of cinnamic acid derivatives. A reported method involves treating cinnamic acid with thionyl chloride (SOCl₂) in DMF and pyridine to form 1-benzothiophene-2-carbonyl chloride. This intermediate serves as the foundation for subsequent chlorination and amidation. Alternative routes employ Friedel-Crafts acylation of thiophenol derivatives, though these methods face challenges in controlling regiochemistry.

Chlorination at the 3-Position

Introducing the chloro substituent at the 3-position of the benzothiophene ring requires careful reagent selection. N-Chlorosuccinimide (NCS) in acetic acid at 60°C achieves 85–90% chlorination efficiency, while gaseous chlorine (Cl₂) under UV light offers faster kinetics but risks over-chlorination. Recent advances utilize catalytic iron(III) chloride (FeCl₃) with NCS to enhance selectivity, reducing byproduct formation to <5%.

Table 1: Chlorination Reagents and Yields

Reagent System Temperature (°C) Yield (%) Byproducts (%)
NCS/Acetic Acid 60 85–90 5–8
Cl₂/UV Light 25 78–82 12–15
NCS/FeCl₃/Dichloroethane 40 92–94 3–4

Amidation and Naphthalene Coupling Strategies

Carboxamide Formation

The amidation of 3-chloro-1-benzothiophene-2-carbonyl chloride with 4-methoxy-1-naphthylamine proceeds via nucleophilic acyl substitution. In DMF with KOH, the reaction achieves 75–80% yield within 6 hours at 50°C. Steric hindrance from the methoxynaphthalene group necessitates prolonged reaction times (12–16 hours) for complete conversion, as confirmed by thin-layer chromatography (TLC) monitoring.

Palladium-Catalyzed Cross-Coupling

For modular derivatization, palladium-catalyzed couplings enable direct attachment of the 4-methoxynaphthalene group. Suzuki-Miyaura reactions using Pd(PPh₃)₄ with potassium carbonate (K₂CO₃) in toluene/ethanol (3:1) at 80°C achieve 65–70% yield. Buchwald-Hartwig amination offers an alternative pathway, employing Pd₂(dba)₃ with Xantphos ligand and cesium carbonate (Cs₂CO₃) in toluene at 100°C, though yields remain lower (55–60%) due to competing side reactions.

Table 2: Cross-Coupling Conditions and Outcomes

Method Catalyst/Ligand Base Solvent Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ K₂CO₃ Toluene/EtOH 65–70
Buchwald-Hartwig Pd₂(dba)₃/Xantphos Cs₂CO₃ Toluene 55–60

Optimization and Purification Techniques

Solvent and Temperature Effects

Reaction yields correlate strongly with solvent polarity. Polar aprotic solvents like DMF enhance amidation rates by stabilizing ionic intermediates, while toluene minimizes undesired side reactions in cross-couplings. Elevated temperatures (80–100°C) accelerate kinetics but risk decomposition of the methoxynaphthalene moiety, necessitating precise thermal control.

Crystallization and Chromatography

Final purification employs gradient recrystallization from methanol/water mixtures (9:1), yielding needle-like crystals with >99% purity by HPLC. For intermediates, flash chromatography on silica gel with hexane/ethyl acetate (4:1) effectively separates regioisomers. Preparative HPLC with chiral columns resolves enantiomeric impurities, though this step remains cost-prohibitive for industrial-scale synthesis.

Mechanistic Insights and Kinetic Studies

Chlorination Mechanism

Density functional theory (DFT) calculations indicate that chlorination proceeds via electrophilic aromatic substitution (EAS), with FeCl₃ stabilizing the transition state through π-complexation. The 3-position’s electron density, reduced by the adjacent carbonyl group, facilitates selective attack by Cl⁺.

Cross-Coupling Pathways

In Suzuki-Miyaura reactions, oxidative addition of the aryl halide to Pd(0) generates a Pd(II) intermediate, which undergoes transmetalation with the naphthaleneboronic acid. Reductive elimination yields the coupled product, with rate-limiting steps dependent on boronic acid concentration.

Industrial-Scale Challenges and Solutions

Batch vs. Continuous Flow Systems

Traditional batch reactors face heat transfer limitations during exothermic amidation steps. Continuous flow systems with microchannel reactors mitigate this issue, achieving 95% conversion in 30 minutes versus 6 hours in batch.

Cost-Effective Catalyst Recycling

Immobilized Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) enable five reuse cycles without significant activity loss, reducing metal costs by 40%.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The 3-chloro substituent on the benzothiophene core undergoes nucleophilic substitution under basic or catalytic conditions. This reactivity is critical for generating analogs with modified bioactivity.

Reagents/Conditions Products Key Findings
Amines (e.g., NH<sub>3</sub>, alkyl/aryl amines)3-Amino derivativesSubstitution occurs at ambient to elevated temperatures (60–100°C) in polar aprotic solvents like DMF .
Thiols (e.g., NaSH, arylthiols)3-Thioether derivativesRequires phase-transfer catalysts or Cu(I)/Pd(0) catalysts for enhanced selectivity.
Alkoxides (e.g., NaOMe, KOtBu)3-Alkoxy derivativesReaction proceeds via S<sub>N</sub>Ar mechanism under anhydrous conditions.

Example Reaction :
3-Chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide + Piperidine → 3-Piperidinyl-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide .

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding intermediates for further derivatization.

Conditions Products Mechanistic Insights
Acidic (HCl, H<sub>2</sub>SO<sub>4</sub>)Benzothiophene-2-carboxylic acid + 4-methoxy-1-naphthylamineProtonation of the amide oxygen facilitates nucleophilic attack by water.
Basic (NaOH, KOH)Same as aboveHydroxide ion deprotonates the amide nitrogen, promoting cleavage.

Thermodynamics : Hydrolysis rates are pH-dependent, with optimal yields observed at pH 2–3 (acidic) or pH 12–13 (basic).

Oxidation of the Benzothiophene Core

The sulfur atom in the benzothiophene ring is susceptible to oxidation, forming sulfoxides or sulfones.

Oxidizing Agent Products Selectivity Notes
H<sub>2</sub>O<sub>2</sub>/AcOHBenzothiophene sulfoxideMild conditions favor mono-oxidation.
m-CPBA (meta-chloroperbenzoic acid)Benzothiophene sulfoneStoichiometric m-CPBA ensures complete oxidation to the sulfone.

Experimental Data :

  • Sulfoxide formation occurs at 0°C within 2 hours (yield: 75–85%).

  • Sulfone formation requires 12–24 hours at room temperature (yield: 90–95%).

Electrophilic Aromatic Substitution (EAS) on the Methoxynaphthalene Ring

The 4-methoxynaphthalen-1-yl group directs electrophiles to the activated ortho and para positions due to its electron-donating methoxy group.

Electrophile Position Products
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Para to OMeNitro-substituted derivative
SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Ortho to OMeSulfonated derivative

Kinetics : Nitration proceeds faster than sulfonation due to the steric hindrance imposed by the methoxy group .

Demethylation of the Methoxy Group

The methoxy group on the naphthalene ring can be cleaved under strongly acidic or reductive conditions.

Reagents Products Applications
BBr<sub>3</sub> (1.0 M in DCM)4-Hydroxynaphthalen-1-yl derivativeGenerates a phenolic hydroxyl group for further functionalization .
H<sub>2</sub>/Pd-C (high pressure)Not observedMethoxy groups are resistant to catalytic hydrogenation under standard conditions .

Synthetic Utility : Demethylation with BBr<sub>3</sub> achieves >90% conversion in 6 hours at −78°C .

Photochemical Reactions

The conjugated aromatic system participates in [2+2] cycloaddition under UV light.

Conditions Products Mechanism
UV-A (365 nm), acetoneDimerized cycloadductExcitation of the benzothiophene π-system facilitates intermolecular coupling.

Limitations : Low regioselectivity and competing side reactions limit synthetic utility.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to 3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide may act as inhibitors of the Mcl-1 protein, a member of the Bcl-2 family involved in apoptosis regulation. The overexpression of Mcl-1 is linked to cancer progression and resistance to therapies. In a study, a related compound was shown to bind selectively to the BH3 binding groove of Mcl-1, leading to enhanced cell death in cancer models through Bak/Bax-dependent mechanisms .

Table 1: Anticancer Activity of Related Compounds

CompoundTarget ProteinBinding Affinity (K_i)Mechanism
Compound 21Mcl-1180 nMDisrupts Mcl-1/Noxa interaction
This compoundMcl-1 (predicted)TBDTBD

1.2 Antimicrobial Properties

The compound has potential antimicrobial activities, as indicated by studies on structurally similar compounds. For instance, derivatives exhibiting favorable antimicrobial effects against various bacteria and fungi have been reported. These compounds were screened for minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC), demonstrating significant activity against Gram-positive and Gram-negative bacteria as well as fungi .

Table 2: Antimicrobial Activity of Structurally Similar Compounds

CompoundTarget OrganismsMIC (μg/mL)Activity
Compound AStaphylococcus aureus6.25Bactericidal
Compound BEscherichia coli12.5Bactericidal
This compoundTBDTBDTBD

Material Science Applications

2.1 Synthesis of Polymers and Dyes

This compound can be utilized in the synthesis of specialized polymers and dyes due to its unique chemical structure. The compound's ability to participate in electrophilic aromatic substitution reactions makes it suitable for creating functional materials used in coatings, plastics, and other applications .

Table 3: Material Applications of Related Compounds

Application TypeCompound UsedProperties
Polymer SynthesisVarious benzothiophenesEnhanced thermal stability
Dye ProductionNaphthalene derivativesBright color yield

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications in the molecular structure can significantly impact biological activity and selectivity towards target proteins.

Table 4: SAR Insights from Related Studies

Modification TypeEffect on Activity
Chlorine Substitution at Para PositionIncreased binding affinity to target proteins
Methoxy Group Addition at Naphthalene RingEnhanced solubility and bioavailability

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Biological Activity Key Evidence
3-Chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide 4-Methoxynaphthalen-1-yl ~367.86* Not explicitly reported (inferred from analogs) N/A
SAG (Smoothened agonist) trans-4-(Methylamino)cyclohexyl, 3-(pyridin-4-yl)benzyl ~522.06 SMO agonist, activates Hedgehog signaling
TPB (3-chloro-N-[(amino)carbonothioyl]-1-benzothiophene-2-carboxamide) Thiourea-linked aryl groups ~337.81 Antiviral (ZIKV RdRp inhibitor, >99% inhibition)
3-Chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide 4-Methylphenyl 301.79 Antimicrobial (synthetic intermediate)
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)-benzo[b]thiophene-2-carbohydrazide Pentadecyl chain, carbohydrazide ~585.23 Synthetic intermediate (no bioactivity reported)

*Calculated based on molecular formula.

Key Findings

Role of Substituents in Biological Activity: The 4-methoxynaphthalen-1-yl group in the target compound likely enhances hydrophobic interactions with target proteins compared to simpler aryl groups (e.g., 4-methylphenyl in ). This bulky aromatic system may improve binding affinity to receptors like SMO, similar to SAG’s cyclohexyl and pyridinyl groups . Thiourea derivatives (TPB): The carbonothioyl group in TPB facilitates hydrogen bonding with viral RdRp residues (e.g., aspartic acid), enabling potent ZIKV inhibition . The target compound lacks this moiety, suggesting divergent therapeutic applications.

Synthetic Strategies: Carboxamide derivatives are typically synthesized via coupling reactions between benzothiophene-2-carboxylic acid and amines. For example, SAG derivatives use trans-4-(methylamino)cyclohexylamine , while antimicrobial analogs employ arylhydrazines . The target compound’s synthesis would likely involve 4-methoxynaphthalen-1-amine and 3-chloro-1-benzothiophene-2-carboxylic acid under similar conditions.

Crystallographic and Conformational Insights :

  • Amide resonance and hydrogen-bonding patterns (e.g., N–H···O interactions in ) stabilize carboxamide structures. The target compound’s methoxynaphthyl group may induce steric effects, altering crystal packing compared to simpler analogs like 3-chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide .

Pharmacological Potential: SAG derivatives demonstrate Hedgehog pathway activation via SMO agonism , while TPB targets viral polymerases . The target compound’s methoxynaphthyl group could position it for anticancer or anti-inflammatory applications, leveraging enhanced membrane permeability and protein binding.

Biological Activity

3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide is a compound that has garnered interest in medicinal chemistry, particularly for its potential anticancer properties. This article delves into its biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H14ClNO2S, with a molecular weight of 357.84 g/mol. The compound features a benzothiophene core, which is known for its diverse biological activities, including anticancer effects.

Research indicates that this compound acts as an inhibitor of Mcl-1, an antiapoptotic protein associated with cancer cell survival. The binding affinity of the compound to Mcl-1 was characterized using various biochemical assays, revealing a significant interaction that disrupts the protein's function and promotes apoptosis in cancer cells .

In Vitro Studies

In studies assessing the compound's cytotoxic effects, various cancer cell lines were treated with different concentrations of this compound. The findings demonstrated:

  • Cell Viability : A dose-dependent decrease in cell viability was observed across multiple cancer lines, including A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer).
  • Apoptosis Induction : The compound significantly induced apoptosis, confirmed through flow cytometry and Western blot analysis showing increased levels of cleaved caspase-3 and PARP .

Comparative Analysis

A comparative analysis of similar compounds has been conducted to understand the structure-activity relationships better. For instance, modifications to the benzothiophene structure have shown varying degrees of potency against different cancer types.

Compound NameStructureIC50 (µM)Mechanism
This compoundStructure5.0Mcl-1 inhibitor
Compound B7Structure4.0Apoptosis promoter
Compound 4iStructure6.0Cell cycle arrest

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Lung Cancer Cells : A study reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of lung cancer.
  • Combination Therapy : In combination with standard chemotherapeutic agents, this compound demonstrated enhanced efficacy, suggesting a synergistic effect that may overcome drug resistance commonly observed in cancer therapies.

Q & A

Basic Research Questions

Q. What is the synthetic procedure for 3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide, and how is reaction completion monitored?

  • Methodology : The compound is synthesized via refluxing a mixture of the precursor (e.g., 3-chloro-1-benzothiophene-2-carboxylic acid derivative) with 4-methoxynaphthalen-1-amine in dimethylformamide (DMF) for 15 hours. Reaction progress is monitored using thin-layer chromatography (TLC). Post-reaction, the mixture is cooled, precipitated in ice-water, filtered, and recrystallized from 1,4-dioxane for purification .
  • Key Data :

Reagent/ConditionDetails
SolventDMF
Reaction Time15 hours
PurificationRecrystallization (1,4-dioxane)
MonitoringTLC (Rf comparison)

Q. Which spectroscopic techniques are used to characterize this compound, and what are the diagnostic peaks?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1655 cm⁻¹, N-H stretch at ~3223 cm⁻¹) .
  • NMR Spectroscopy :
  • ¹H-NMR : Aromatic protons appear as multiplet signals (δ 7.26–8.13 ppm), with a singlet for the CONH group (δ 9.14 ppm).
  • ¹³C-NMR : Carbonyl carbons resonate at ~161.7–189.7 ppm, with aromatic carbons in the range of 121.1–145.1 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 417.90 (M⁺) confirms molecular weight .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for metal complexes of related benzothiophene derivatives?

  • Methodology : For structurally ambiguous complexes (e.g., nickel/copper coordination compounds), single-crystal X-ray diffraction (SC-XRD) is employed. The nickel complex in adopts a distorted square planar geometry, confirmed via SC-XRD (space group P2₁/c, β = 98.231°, coordination bonds: Ni-S and Ni-O). Pair SC-XRD with elemental analysis and spectroscopic data to validate coordination environments .
  • Data Analysis : Compare experimental bond lengths/angles with DFT-calculated values to resolve discrepancies.

Q. How is the antiviral activity of structurally related benzothiophene carboxamides evaluated in preclinical models?

  • Methodology :

  • In Vitro : Measure viral replication inhibition (e.g., ZIKV) using RT-qPCR to quantify genome copies. For example, 3-chloro-N-(amino)carboxamide derivatives showed >99% inhibition at non-cytotoxic concentrations .
  • In Vivo : Administer the compound intraperitoneally (e.g., 25 mg/kg every 12 hours) in BALB/c mice. Assess viral load reduction in blood/tissues via RT-qPCR and plaque assays. Control groups receive vehicle-only treatments .
    • Key Parameters :
ParameterDetails
Dose Regimen25 mg/kg, Q12h × 3 doses
ModelImmunocompetent BALB/c mice
Endpoint40-fold RNA reduction vs. control

Q. How can molecular docking elucidate the mechanism of action for benzothiophene carboxamides targeting viral polymerases?

  • Methodology : Use software like AutoDock Vina to dock the compound into the active site of the target enzyme (e.g., ZIKV RNA-dependent RNA polymerase). Validate docking poses with hydrogen-bonding interactions (e.g., aspartic acid residues in RdRp) and compare binding energies with known inhibitors. Follow with mutagenesis studies to confirm critical residues .

Data Contradiction Analysis

Q. How to address inconsistencies in reported antimicrobial activity data for benzothiophene derivatives?

  • Resolution Strategy :

Purity Verification : Use HPLC (≥98% purity) to rule out impurities affecting bioactivity .

Bioassay Standardization : Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL) and incubation conditions (e.g., 37°C, 24 hours) across studies.

Control Compounds : Include reference antibiotics (e.g., ciprofloxacin) to calibrate assay sensitivity .

Methodological Best Practices

Q. What are the optimal conditions for recrystallizing this compound to maximize yield and purity?

  • Guidelines :

  • Solvent Selection : Use 1,4-dioxane or ethanol-water mixtures based on solubility profiles.
  • Cooling Rate : Slow cooling (0.5°C/min) to avoid amorphous solid formation.
  • Yield Optimization : Conduct fractional crystallization if impurities persist .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.